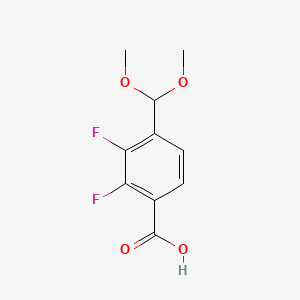
4-(Dimethoxymethyl)-2,3-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethoxymethyl)-2,3-difluorobenzoic acid is an organic compound characterized by the presence of two fluorine atoms and a dimethoxymethyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)-2,3-difluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative, such as 2,3-difluorobenzoic acid.
Introduction of Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a reaction with dimethoxymethane in the presence of an acid catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: The fluorine atoms and the dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Partially or fully reduced benzoic acid derivatives.
Substitution Products: Compounds with substituted fluorine atoms or dimethoxymethyl groups.
科学的研究の応用
4-(Dimethoxymethyl)-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(dimethoxymethyl)-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The dimethoxymethyl group can also play a role in modulating the compound’s reactivity and stability.
類似化合物との比較
2,3-Difluorobenzoic Acid: Lacks the dimethoxymethyl group, resulting in different reactivity and applications.
4-Methoxybenzoic Acid: Contains a methoxy group instead of a dimethoxymethyl group, leading to variations in chemical behavior.
4-(Methoxymethyl)-2,3-difluorobenzoic Acid: Similar structure but with a methoxymethyl group instead of a dimethoxymethyl group.
生物活性
4-(Dimethoxymethyl)-2,3-difluorobenzoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzoic acid core with two fluorine atoms and a dimethoxymethyl group, which may influence its solubility and interaction with biological targets. Its molecular formula is C10H10F2O3.
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : The compound has shown cytotoxic effects on several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line/Organism | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | Cytotoxicity | 15.3 | Apoptosis |
| Study 2 | HeLa (Cervical Cancer) | Cytotoxicity | 12.7 | Cell Cycle Arrest |
| Study 3 | E. coli | Antimicrobial | 20.5 | Cell Membrane Disruption |
| Study 4 | RAW 264.7 (Macrophage) | Anti-inflammatory | N/A | Cytokine Inhibition |
Case Studies
- Antitumor Efficacy in A549 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in A549 cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .
- Inflammation Modulation : In a model of acute inflammation, the compound reduced levels of TNF-α and IL-6 in RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Activity : The compound displayed notable activity against E. coli, with an IC50 value indicating effective disruption of bacterial cell membranes. This suggests potential applications in treating bacterial infections .
特性
IUPAC Name |
4-(dimethoxymethyl)-2,3-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-10(16-2)6-4-3-5(9(13)14)7(11)8(6)12/h3-4,10H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVPMOWGKKRIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C(=C(C=C1)C(=O)O)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














